Tert-butyl 6-aminohexanoate
Overview
Description
Tert-butyl 6-aminohexanoate is an organic compound with the molecular formula C10H21NO2. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at a low temperature to prevent the decomposition of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-aminohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 6-aminohexanoic acid
Reduction: 6-aminohexanol
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6-aminohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-aminohexanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active aminohexanoic acid. This dual functionality allows the compound to participate in a variety of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-aminocaproate
- Hexanoic acid, 6-amino-, 1,1-dimethylethyl ester
- 6-Aminohexanoic acid tert-butyl ester
Uniqueness
Tert-butyl 6-aminohexanoate is unique due to its stability and versatility in chemical reactions. Unlike other similar compounds, it can undergo a wide range of reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Tert-butyl 6-aminohexanoate (CAS Number: 5514-98-7) is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a 6-aminohexanoate backbone. Its chemical formula is , and it exhibits both hydrophilic and hydrophobic characteristics due to the presence of the amino group and the ester moiety. This dual nature allows it to interact with various biological molecules, enhancing its potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, while the ester group may undergo hydrolysis to release the active form, 6-aminohexanoic acid. This mechanism facilitates its participation in numerous biochemical pathways, including enzyme catalysis and protein-ligand interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 4 μg/mL against MRSA strains .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
Compound A | MRSA USA300 | 4 |
Compound B | C. difficile | 4 |
Compound C | E. coli | 8 |
Anticoagulant Activity
This compound has also been investigated for its anticoagulant properties. It mimics lysine residues in fibrin, interacting with plasminogen and plasmin, which are crucial for fibrinolysis. This interaction can inhibit clot formation by preventing these enzymes from binding to fibrin .
Case Studies
- Synthesis of Camptothecin-Melanotransferrin Conjugates : this compound was utilized as a linker molecule in synthesizing conjugates aimed at enhancing the delivery of camptothecin, a potent anticancer agent. The study highlighted its effectiveness in overcoming steric hindrance during the modification process.
- Antimicrobial Derivative Evaluation : A series of derivatives based on this compound were evaluated for their antimicrobial efficacy against various bacterial strains, including MRSA and C. difficile. Results indicated that specific structural modifications significantly enhanced antimicrobial potency while maintaining low toxicity profiles in human cell lines .
Toxicity Profile
The safety assessment of this compound derivatives is critical for their therapeutic application. In vitro studies demonstrated that certain compounds exhibited favorable toxicity profiles, maintaining cell viability even at concentrations significantly higher than their MIC values. For example, one derivative showed no cytotoxic effects on MCF-7 cells at concentrations up to 32 μg/mL .
Properties
IUPAC Name |
tert-butyl 6-aminohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKHCHKVZVMJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444319 | |
Record name | Tert-butyl 6-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5514-98-7 | |
Record name | Tert-butyl 6-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl 6-aminohexanoate in the synthesis of the camptothecin-melanotransferrin conjugate?
A1: this compound serves as a linker molecule in the synthesis of the camptothecin-melanotransferrin conjugate. The research highlights the challenge of modifying the sterically hindered 20-hydroxy group of camptothecin []. To overcome this, the researchers employed a two-step process:
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